molecular formula C22H17BrN2O4 B10891927 N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10891927
M. Wt: 453.3 g/mol
InChI Key: SRRMDGQTZGWZGX-WYMPLXKRSA-N
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Description

N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a naphthofuran core with a hydrazide functional group

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrN2O4/c1-2-28-20-9-14(17(23)11-18(20)26)12-24-25-22(27)21-10-16-15-6-4-3-5-13(15)7-8-19(16)29-21/h3-12,26H,2H2,1H3,(H,25,27)/b24-12+

InChI Key

SRRMDGQTZGWZGX-WYMPLXKRSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and ethoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Condensation with hydrazide: The final step involves the condensation of the intermediate with a hydrazide derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[(E)-1-(2-HYDROXY-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
  • N’~2~-[(E)-1-(2-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

Uniqueness

N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

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